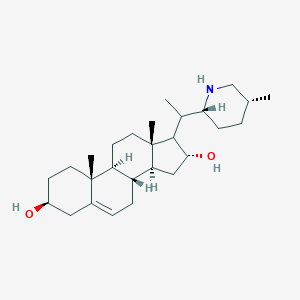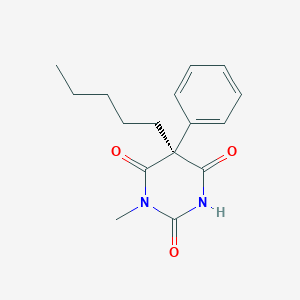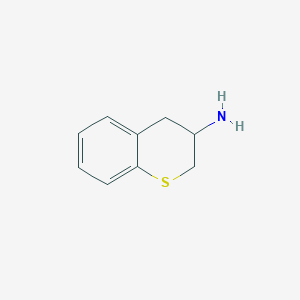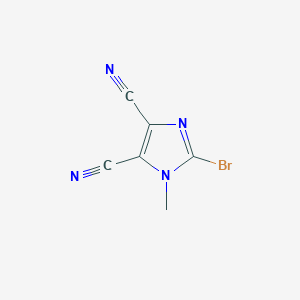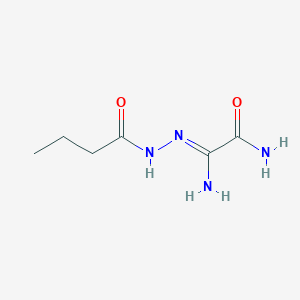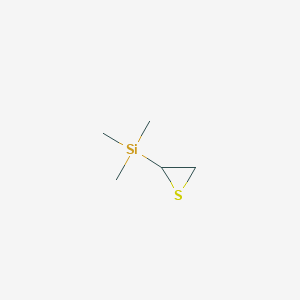
trimethyl(thiiran-2-yl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiirane, 2-(trimethylsilyl)- is a sulfur-containing heterocyclic compound with the molecular formula C5H12SSi. It is a three-membered ring structure consisting of two carbon atoms and one sulfur atom, with a trimethylsilyl group attached to one of the carbon atoms. This compound is known for its unique reactivity due to the ring strain and the presence of the sulfur atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: Thiirane, 2-(trimethylsilyl)- can be synthesized through various methods. One common method involves the reaction of alkenes with sulfur-containing reagents under specific conditions. For example, episulfidation of alkenes with sulfur reagents can yield thiiranes. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to facilitate the formation of the thiirane ring .
Industrial Production Methods: In industrial settings, the production of thiirane, 2-(trimethylsilyl)- may involve large-scale episulfidation processes. These processes are optimized for high yield and purity, often utilizing advanced catalytic systems and controlled reaction environments to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: Thiirane, 2-(trimethylsilyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert thiirane to thiols or other sulfur-containing compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can react with thiirane under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted thiiranes and ring-opened products.
Scientific Research Applications
Thiirane, 2-(trimethylsilyl)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex sulfur-containing compounds.
Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein interactions.
Medicine: Thiirane derivatives have been explored for their potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of thiirane, 2-(trimethylsilyl)- involves its reactivity due to the ring strain and the presence of the sulfur atom. The compound can interact with various molecular targets, including nucleophiles and electrophiles, leading to ring-opening and the formation of new bonds. These interactions are facilitated by the unique electronic properties of the sulfur atom and the trimethylsilyl group .
Comparison with Similar Compounds
Thiirane: The parent compound without the trimethylsilyl group.
2-Methylthiirane: A similar compound with a methyl group instead of the trimethylsilyl group.
2-Chloromethylthiirane: A derivative with a chloromethyl group.
Comparison: Thiirane, 2-(trimethylsilyl)- is unique due to the presence of the trimethylsilyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its analogs. The trimethylsilyl group also enhances the compound’s stability and solubility in organic solvents .
Properties
CAS No. |
114693-68-4 |
|---|---|
Molecular Formula |
C5H12SSi |
Molecular Weight |
132.3 g/mol |
IUPAC Name |
trimethyl(thiiran-2-yl)silane |
InChI |
InChI=1S/C5H12SSi/c1-7(2,3)5-4-6-5/h5H,4H2,1-3H3 |
InChI Key |
KNMJTOGLWMTLIV-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)C1CS1 |
Canonical SMILES |
C[Si](C)(C)C1CS1 |
Synonyms |
trimethyl-(thiiran-2-yl)silane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


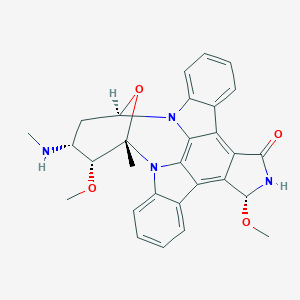
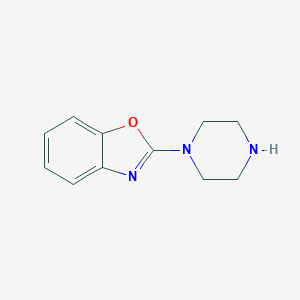
![Imidazo[1,2-a]pyrazin-8-amine](/img/structure/B40915.png)
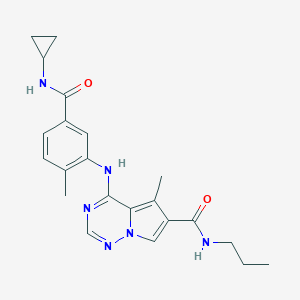
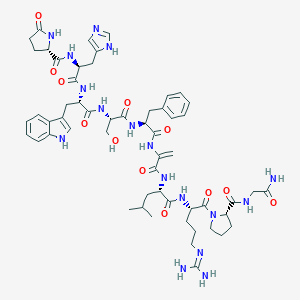
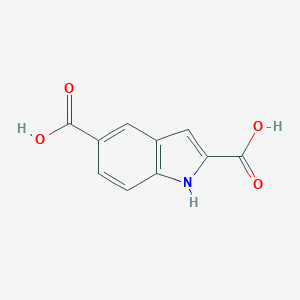
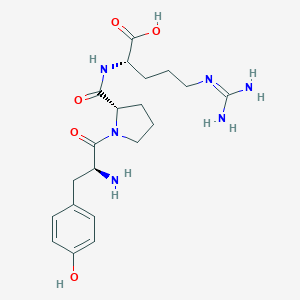
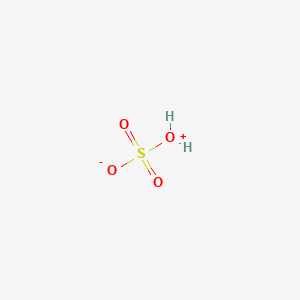
![Bis[1,1,1,3,3,4,4,5,5,5-decafluoro-2-(trifluoromethyl)pentan-2-yl]mercury](/img/structure/B40939.png)
